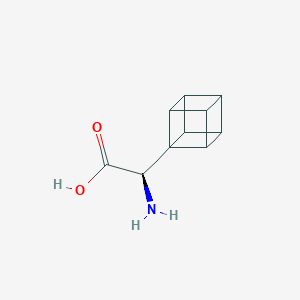
(R)-2-Amino-2-(cuban-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:
Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through a series of cyclization reactions starting from cyclooctatetraene.
Functionalization: The cubane structure is then functionalized to introduce the amino and acetic acid groups. This can be done through various organic reactions, including halogenation, amination, and carboxylation.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-cuban-1-yl-acetic acid would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-amino-2-cuban-1-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with different functional groups.
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: A compound with a similar amino acid backbone but different substituents.
Uniqueness
The uniqueness of (2R)-2-amino-2-cuban-1-yl-acetic acid lies in its cubane structure, which imparts distinct geometric and electronic properties. This makes it a valuable compound for applications requiring specific spatial arrangements and reactivity profiles.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1 |
InChI Key |
JYOMHTWNXWROEP-UEKFKEHUSA-N |
Isomeric SMILES |
C12C3C4C1C5C2C3C45[C@H](C(=O)O)N |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)

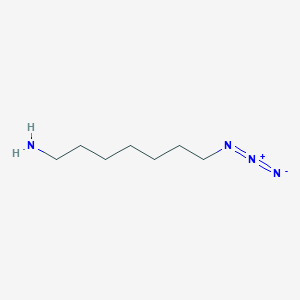
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
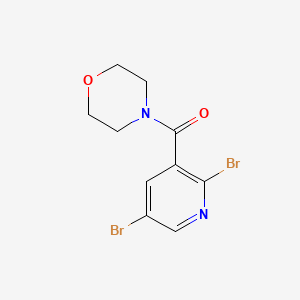

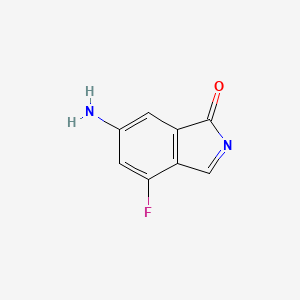
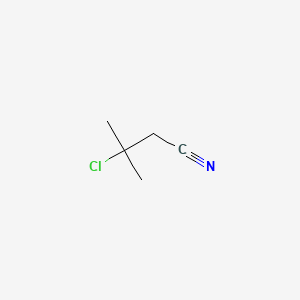
![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)
